N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 898413-34-8
VCID: VC11903183
InChI: InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27)
SMILES: CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

CAS No.: 898413-34-8

Cat. No.: VC11903183

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide - 898413-34-8

Specification

CAS No. 898413-34-8
Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide
Standard InChI InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27)
Standard InChI Key NUOUIPQGVTXFJD-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Canonical SMILES CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Molecular Formula

  • C22H25N3O3

Molecular Weight

  • 379.5 g/mol

IUPAC Name

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide

Structural Features

The compound consists of:

  • A tetrahydroquinoline core substituted at the 7th position with an ethanediamide group.

  • A 3,4-dimethoxyphenyl moiety attached to the ethanediamide group.

  • An acetyl group on the nitrogen atom of the tetrahydroquinoline ring.

General Synthetic Approach

The synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide typically involves:

  • Formation of the tetrahydroquinoline core: This can be achieved through Povarov reactions or other cyclization methods.

  • Functionalization at the 7th position: Introduction of the ethanediamide group via amidation or coupling reactions.

  • Attachment of the dimethoxyphenyl group: This step involves coupling with a dimethoxy-substituted aromatic ring using reagents like carbodiimides or coupling catalysts.

Characterization Techniques

To confirm its structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide protons.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Detects characteristic functional groups such as amides (C=O stretch) and methoxy groups.

  • X-ray Crystallography: Provides detailed structural information if single crystals are available.

Biological Significance

Compounds containing tetrahydroquinoline and dimethoxyphenyl groups have been studied for their pharmacological activities:

  • Anticancer Potential:

    • Similar structures have shown activity against breast cancer cell lines (e.g., MCF-7) through mechanisms like apoptosis induction and cell cycle arrest .

  • Antimicrobial Activity:

    • Amides with aromatic substituents are known to inhibit bacterial growth by targeting specific enzymes .

Further biological evaluation is necessary to determine its efficacy and safety profile.

Medicinal Chemistry

The compound's structural features make it a candidate for:

  • Anticancer drug development.

  • Antimicrobial agents targeting resistant strains.

Material Science

Amides with aromatic substituents are used in:

  • Organic semiconductors.

  • Ligands for metal-organic frameworks (MOFs).

Research Insights from Related Compounds

Studies on related compounds provide insights into potential modifications:

  • Substituting the methoxy groups with halogens or nitro groups may enhance biological activity .

  • Modifications at the acetyl group could improve solubility or target specificity .

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